2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
2-((3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a thioether linkage and an acetamide group substituted by a 5-methylisoxazole moiety. Its structure combines aromatic nitrogen-rich rings (triazole and pyrimidine) with a sulfur atom, which may enhance electronic interactions and binding affinity in biological systems.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O2S/c1-6-3-7(16-20-6)14-8(19)4-21-11-9-10(12-5-13-11)18(2)17-15-9/h3,5H,4H2,1-2H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAYBCLCHYNLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is Lysine specific demethylase 1 (LSD1). LSD1 plays a pivotal role in regulating the lysine methylation.
Mode of Action
The compound this compound interacts with LSD1 by inhibiting its activity. This inhibition is reversible, and the compound shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B).
Biochemical Pathways
The inhibition of LSD1 by this compound affects the methylation status of lysine residues in histone proteins. This can lead to changes in gene expression, affecting various biochemical pathways.
Pharmacokinetics
The compound’s interaction with lsd1 suggests it is able to reach its target in the cell nucleus, implying it is cell-permeable.
Result of Action
The inhibition of LSD1 by this compound can lead to significant changes in cellular behavior. For instance, when MGC-803 cells were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed.
Biological Activity
The compound 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex heterocyclic molecule that has drawn attention for its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolopyrimidine core linked to an isoxazole moiety through a thioether bond. This unique structure may contribute to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H14N6OS |
| Molecular Weight | 286.35 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Protein Kinases: The compound may inhibit various protein kinases, disrupting cellular signaling processes related to cell growth and differentiation.
- Modulation of Enzyme Activity: It could also influence enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance:
- A related compound demonstrated significant inhibition of USP28 (Ubiquitin-specific protease 28), a target involved in cancer cell proliferation, with an IC50 value of 1.1 μmol/L .
Antimicrobial Activity
Triazolopyrimidine derivatives have shown promise against various microbial strains:
- Compounds structurally similar to the target molecule exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticonvulsant Activity
Research has indicated that modifications in triazole derivatives can lead to anticonvulsant effects:
- Certain triazole-containing compounds were evaluated for their anticonvulsant activity using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, showing promising results .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various triazolo[4,5-d]pyrimidine derivatives, one derivative was found to induce apoptosis in cancer cell lines through the inhibition of key signaling pathways involved in cell survival and proliferation .
Case Study 2: Antimicrobial Efficacy
A series of triazolopyrimidine compounds were tested against Mycobacterium tuberculosis and showed varying degrees of efficacy, indicating potential for development as new antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Triazolo-pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with structural similarities to 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms:
- Mechanism of Action : These compounds often target specific cellular pathways involved in cell cycle regulation and apoptosis. For example, they may inhibit key enzymes involved in DNA replication or repair.
- Case Study : A study demonstrated that triazolo-pyrimidine derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with modifications to the substituents enhancing their potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10.5 |
| 7-Chloro derivative | MCF-7 | 8.0 |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria:
- Mechanism : The antimicrobial action is believed to stem from the inhibition of bacterial enzyme activity or disruption of membrane integrity.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| This compound | S. aureus | 8 µg/mL |
Neurological Applications
Recent studies have indicated potential neuroprotective effects of triazolo-pyrimidine derivatives:
Neuroprotection
Research suggests that these compounds may protect neuronal cells from oxidative stress and inflammation:
- Mechanism : They may modulate neuroinflammatory pathways and inhibit apoptosis in neuronal cells.
Anti-thrombotic Agents
Triazolo-pyrimidine derivatives have been explored as anti-thrombotic agents due to their ability to inhibit platelet aggregation:
- Mechanism : These compounds interfere with the glycoprotein IIb/IIIa receptor pathway critical for platelet aggregation .
Enzyme Inhibition
The compound has shown promise as a selective inhibitor for various enzymes involved in disease processes:
| Target Enzyme | Inhibition Type |
|---|---|
| USP28 | Potent inhibitor |
| Thrombin | Competitive inhibitor |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a broader class of fused pyrimidine derivatives. Key analogues include:
Key Differences and Implications:
Sulfur in the thioether group may improve lipophilicity compared to oxygen-containing ethers .
Synthetic Accessibility : Thiazolo[4,5-d]pyrimidines (e.g., compound 19 in ) are synthesized via microwave-assisted or conventional methods with thiourea and aldehydes . In contrast, triazolo derivatives often require azide-alkyne cycloaddition or selective alkylation, which may affect scalability.
Biological Activity : Thiazolo-pyrimidines (e.g., 19 , 20 ) exhibit anticancer activity via kinase inhibition or DNA intercalation, while triazolo-pyrimidines are explored for antiviral or antibacterial applications due to metabolic stability .
Pharmacokinetic and Physicochemical Comparisons
Notable Findings:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
